Product packaging for 2-Fluoro-6-(2,2,2-trifluoroethoxy)phenol(Cat. No.:)

2-Fluoro-6-(2,2,2-trifluoroethoxy)phenol

Cat. No.: B13432033
M. Wt: 210.13 g/mol
InChI Key: KAUUQZUGQUZQIY-UHFFFAOYSA-N
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Description

2-Fluoro-6-(2,2,2-trifluoroethoxy)phenol is a useful research compound. Its molecular formula is C8H6F4O2 and its molecular weight is 210.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F4O2 B13432033 2-Fluoro-6-(2,2,2-trifluoroethoxy)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F4O2

Molecular Weight

210.13 g/mol

IUPAC Name

2-fluoro-6-(2,2,2-trifluoroethoxy)phenol

InChI

InChI=1S/C8H6F4O2/c9-5-2-1-3-6(7(5)13)14-4-8(10,11)12/h1-3,13H,4H2

InChI Key

KAUUQZUGQUZQIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)O)OCC(F)(F)F

Origin of Product

United States

Significance of Fluorinated Organic Compounds in Contemporary Chemical Science

The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. numberanalytics.comnih.gov This inherent strength often imparts increased metabolic and thermal stability to fluorinated compounds. numberanalytics.comnih.gov

In medicinal chemistry, the strategic incorporation of fluorine is a widely used strategy in drug design. alfa-chemistry.com Approximately 20% of all commercial pharmaceuticals contain fluorine. nih.gov The presence of fluorine can enhance a drug's bioavailability, lipophilicity, and binding affinity to target enzymes or receptors. numberanalytics.comalfa-chemistry.comresearchgate.net This is because the substitution of a hydrogen atom with a similarly sized fluorine atom can block metabolic pathways and alter the electronic properties of the molecule, leading to improved pharmacokinetic and pharmacodynamic profiles. nih.gov Notable examples of fluorinated pharmaceuticals include the antidepressant Fluoxetine (Prozac) and the anti-inflammatory drug Celecoxib (Celebrex). numberanalytics.com

In materials science, fluorination is key to developing advanced materials with exceptional properties. numberanalytics.com Fluoropolymers, for instance, are known for their high chemical resistance, thermal stability, and low surface energy, which makes them suitable for applications ranging from non-stick coatings to high-performance electrical insulation. nih.govman.ac.uk The incorporation of fluorine can also modify the optical and electrical properties of materials, making them valuable in the development of electronics, optics, and energy storage devices. numberanalytics.comnumberanalytics.com

Synthetic Methodologies and Reaction Pathways

Stereoselective and Regioselective Synthetic Considerations for Fluorinated Phenols

The precise placement of fluorine atoms and the control of stereochemistry are critical aspects in the synthesis of fluorinated phenols, significantly influencing the biological activity and material properties of the final compounds. Achieving high levels of regioselectivity and stereoselectivity in the synthesis of molecules such as 2-Fluoro-6-(2,2,2-trifluoroethoxy)phenol requires careful consideration of substrate electronics, steric hindrance, and the choice of fluorinating agents and catalytic systems.

The introduction of fluorine onto a phenolic ring with high regioselectivity is a significant synthetic challenge due to the activating and ortho-, para-directing nature of the hydroxyl group. This challenge is further compounded when specific stereoisomers are desired in subsequent transformations of the fluorinated phenol (B47542) product.

Regioselective Fluorination:

Several strategies have been developed to control the position of fluorination on a phenol ring. One common approach involves the use of directing groups to block certain positions and guide the fluorinating agent to the desired location. Another effective method is the use of specialized fluorinating reagents that exhibit inherent regioselectivity based on the electronic and steric environment of the substrate.

For instance, electrophilic fluorinating agents, such as Selectfluor®, are often used for the direct fluorination of aromatic rings. The regiochemical outcome of these reactions can be highly dependent on the substituents already present on the phenol. In the synthesis of complex fluorinated phenols, a multi-step sequence is often necessary. This can involve the synthesis of a precursor with functional groups that direct the fluorination to a specific position, followed by the conversion of these functional groups to the desired moieties.

A notable advancement in this area is the development of metal-free, highly regioselective oxidative arylation reactions of fluorophenols. nih.gov In these reactions, the position of the fluoride (B91410) as a leaving group can control the regioselectivity of the arylation, leading to either 1,2- or 1,4-arylated quinone products. nih.gov While not a direct fluorination, this methodology underscores the importance of the fluorine substituent's position in directing subsequent functionalization.

Furthermore, the Fries rearrangement has been explored for the synthesis of fluorinated o-hydroxyacetophenones, though this method can result in a mixture of ortho- and para-substituted products, highlighting the challenges in achieving high regioselectivity. thieme-connect.com More efficient and regioselective methods for synthesizing polyfluorinated o-hydroxyacetophenones have since been developed, which serve as important precursors for other functionalized fluorinated phenols. thieme-connect.com

Iodine(I)/Iodine(III) catalysis has also emerged as a powerful tool for the para-selective dearomatizing fluorination of phenols, generating fluorinated cyclohexadienones. nih.govrsc.org This process demonstrates high regioselectivity by guiding the fluoride nucleophile to the C4 position of the phenol. nih.govrsc.org

Stereoselective Synthesis:

Achieving stereoselectivity in the synthesis of fluorinated phenols is often addressed during the introduction of chiral centers in the substituents attached to the phenolic ring, or in subsequent reactions of the fluorinated phenol. For a molecule like this compound, stereochemical considerations would primarily apply if the molecule were to be incorporated into a larger chiral structure.

Recent research has focused on catalyst-controlled stereodivergent methods for the synthesis of fluorinated compounds. mdpi.com For example, the use of chiral dicarboxylic acid precatalysts with Selectfluor® has enabled highly enantio- and diastereoselective synthesis of cyclized fluorinated derivatives from γ-substituted allylamines. mdpi.com While not directly applied to phenols, these principles of using chiral catalysts to control the stereochemical outcome of fluorination are broadly applicable.

Frustrated Lewis pair (FLP) mediated monoselective C–F activation of geminal difluoroalkanes represents another cutting-edge approach where a chiral Lewis base can be used to generate diastereomeric products in a stereoselective manner. nih.gov This method allows for the stereoselective functionalization at a fluorine-bearing carbon, which could be a key step in the synthesis of complex chiral fluorinated molecules derived from phenols.

The stereoselective addition of phenols to 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) to synthesize novel vinyl sulfonyl fluorides showcases excellent stereocontrol in the formation of the vinyl ether moiety. rsc.org This highlights that stereoselectivity can be achieved in reactions involving the hydroxyl group of the phenol itself.

The following table summarizes key research findings related to stereoselective and regioselective synthesis of fluorinated phenols and related compounds.

Table 1: Research Findings on Stereoselective and Regioselective Synthesis of Fluorinated Phenols and Related Compounds

Research Focus Methodology Key Findings
Regioselective Oxidative Arylation Metal-free oxidative arylation of fluorophenols The position of the fluoride leaving group (ortho or para) dictates the regioselectivity, yielding 1,2- or 1,4-arylated quinone products respectively. nih.gov
Regioselective Synthesis of Polyfluorinated o-Hydroxyacetophenones Hydration of [(triisopropylsilyl)ethynyl]phenols Offers a high-yielding and regioselective alternative to the Fries rearrangement, which often produces mixtures of ortho and para isomers. thieme-connect.com
Para-Selective Dearomatization I(I)/I(III) catalysis-based fluorination of phenols Achieves high para-selectivity, directing the fluoride nucleophile to the C4 position to form fluorinated cyclohexadienones. nih.govrsc.org
Stereoselective Synthesis of Vinyl Sulfonyl Fluorides Stereoselective addition of phenols to 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) Demonstrates excellent stereocontrol in the formation of the vinyl ether product. rsc.org
Stereoselective Fluorination Chiral dicarboxylic acid precatalyst with Selectfluor® Enables catalyst-controlled stereodivergence in the synthesis of cyclized fluorinated derivatives with high enantio- and diastereoselectivity. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenolic Ring

Aromatic substitution reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring. wikipedia.org The nature of the substituents already present on the ring determines its reactivity towards electrophiles (electron-seeking species) and nucleophiles (nucleus-seeking species).

Electrophilic Aromatic Substitution (SEAr)

In electrophilic aromatic substitution, the rate and orientation of the incoming electrophile are determined by the activating or deactivating nature of the substituents on the benzene (B151609) ring. libretexts.org Activating groups increase the ring's reactivity, while deactivating groups decrease it. libretexts.org The substituents on this compound have competing effects.

Hydroxyl (-OH) group: This is a strongly activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density through resonance. wikipedia.org

Fluoro (-F) group: Halogens are generally deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of resonance-based electron donation. libretexts.org

2,2,2-Trifluoroethoxy (-OCH₂CF₃) group: The ether oxygen can donate electrons via resonance, which is an activating, ortho-, para-directing effect. However, the strongly electron-withdrawing trifluoromethyl (-CF₃) group has a powerful inductive effect, which deactivates the ring.

Interactive Table: Directing Effects of Substituents

Substituent Type Reactivity Effect Directing Effect
-OH (Hydroxyl) Activating Strongly Activating ortho, para
-F (Fluoro) Deactivating Weakly Deactivating ortho, para

| -OCH₂CF₃ (Trifluoroethoxy) | Deactivating | Deactivating (Inductive) | ortho, para (Resonance) |

Common electrophilic aromatic substitution reactions include nitration (introduction of -NO₂) and halogenation (introduction of -Cl, -Br). masterorganicchemistry.com For this compound, these reactions are predicted to yield predominantly the 4-substituted product.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is less common than its electrophilic counterpart and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgnih.gov The reaction is also facilitated by a good leaving group. youtube.com

The fluoro substituent on the ring can act as a leaving group. The presence of the trifluoroethoxy group, with its strong inductive electron-withdrawing character, helps to activate the ring toward nucleophilic attack, making such reactions feasible under specific conditions. nih.gov For instance, the synthesis of related trifluoroethoxy-substituted phenols can involve a nucleophilic aromatic substitution step where a nitro group is displaced. google.com SNAr reactions are favored when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for resonance stabilization of the anionic intermediate. libretexts.org

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a key site of reactivity, participating in ether and ester formation, as well as non-covalent interactions like hydrogen bonding.

The phenolic proton is acidic and can be removed by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with alkyl halides to form ethers, a process known as the Williamson ether synthesis. organic-chemistry.org Similarly, the phenoxide can react with acyl chlorides or acid anhydrides to form esters. These reactions are standard transformations for phenols. The tetrafluoropyridyl (TFP) group, for example, has been introduced as a protecting group for phenols, forming a stable ether that can be installed and later cleaved under mild conditions. nih.gov

Interactive Table: Typical Reactions of the Phenolic -OH Group

Reaction Type Reagents Product
Etherification 1. Base (e.g., NaOH, K₂CO₃)2. Alkyl Halide (R-X) Phenol Ether (Ar-O-R)

| Esterification | 1. Base (e.g., Pyridine)2. Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Phenol Ester (Ar-O-COR) |

The electronic environment of the phenol, influenced by the fluoro and trifluoroethoxy groups, will affect the acidity of the hydroxyl proton and thus the rate of these reactions.

The phenolic hydroxyl group is a potent hydrogen bond donor. The oxygen and fluorine atoms of the trifluoroethoxy group, as well as the fluorine atom on the ring, are potential hydrogen bond acceptors. Computational studies on 2,2,2-trifluoroethanol (B45653) (TFE) show its extensive involvement in hydrogen bonding, forming stable dimers and trimers. researchgate.net This suggests that the trifluoroethoxy moiety in this compound can participate in complex intra- and intermolecular hydrogen bonding networks. These non-covalent interactions are crucial in determining the compound's physical properties, such as melting point and solubility, and its ability to form larger supramolecular structures.

Chemical Transformations Involving the 2,2,2-Trifluoroethoxy Side Chain

The 2,2,2-trifluoroethoxy side chain is generally stable but can undergo specific chemical transformations.

The ether linkage (Ar-O-CH₂CF₃) is generally robust. The electron-withdrawing nature of the trifluoromethyl group strengthens the C-O bond, making it resistant to cleavage. Studies on related acetal (B89532) protecting groups have shown that a trifluoroethoxy group significantly stabilizes the molecule against acid-catalyzed hydrolysis compared to non-fluorinated analogues. beilstein-journals.org For example, the 2-(2,2,2-trifluoroethoxy)propan-2-yl protecting group is approximately 30-fold more stable than its methoxy (B1213986) equivalent. beilstein-journals.org This high stability is attributed to the destabilization of any potential carbocation intermediate that would form upon cleavage. beilstein-journals.org

While the ether linkage is strong, the trifluoroethoxy group can be involved in radical reactions. libretexts.org Photoredox catalysis, using visible light, has emerged as a powerful tool for generating radicals under mild conditions. nih.govcas.cn For instance, N-trifluoroethoxyphthalimide has been used as a precursor to generate an oxygen-centered radical upon reduction, or a carbon-centered α-hydroxy-α-trifluoroethyl radical through a sequence involving single electron transfer and hydrogen atom transfer. nih.govacs.org

These radical intermediates can then participate in various C-C bond-forming reactions, such as addition to alkenes. nih.govacs.org Similar strategies could potentially be applied to functionalize the trifluoroethoxy side chain of this compound, opening pathways to novel derivatives that would be inaccessible through traditional ionic chemistry. nih.gov

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Kinetic and isotopic studies are powerful tools for unraveling the intricate details of reaction mechanisms, such as the nature of the rate-determining step and the involvement of specific bonds in this step. For this compound, such studies would be crucial in understanding its behavior in various chemical transformations, particularly in electrophilic aromatic substitution (EAS) reactions.

In a typical EAS reaction, such as nitration or halogenation, the substitution of a hydrogen atom on the aromatic ring with an electrophile proceeds through a two-step mechanism involving the formation of a Wheland intermediate (a resonance-stabilized carbocation). The rate of this reaction can be influenced by the substituents present on the aromatic ring.

A primary kinetic isotope effect (KIE), where a significant difference in reaction rate is observed upon replacing a hydrogen atom with its heavier isotope, deuterium (B1214612) (kH/kD > 1), is indicative of the C-H bond being broken in the rate-determining step. princeton.edu However, for most electrophilic aromatic substitution reactions, the formation of the Wheland intermediate is the slow, rate-determining step, and the subsequent deprotonation to restore aromaticity is fast. youtube.com Consequently, a negligible KIE (kH/kD ≈ 1) is often observed. youtube.comresearchgate.net

For electrophilic substitution on this compound, it is anticipated that the reaction would proceed via a standard SEAr mechanism. Kinetic studies would likely reveal that the C-H bond cleavage is not the rate-determining step, resulting in a KIE close to unity. This is because the high-energy Wheland intermediate's formation is energetically more demanding than the final proton abstraction.

To illustrate this, consider a hypothetical electrophilic bromination reaction. A kinetic isotope study could be designed by comparing the reaction rates of this compound and its deuterated analogue at the reactive positions on the ring. The expected results are summarized in the hypothetical data table below.

Interactive Table: Hypothetical Kinetic Isotope Effect in the Bromination of this compound
SubstrateRate Constant (k) at 298 K (s⁻¹)Kinetic Isotope Effect (kH/kD)
This compound1.5 x 10⁻⁴1.1
Deuterated this compound1.36 x 10⁻⁴

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for electrophilic aromatic substitution reactions where C-H bond cleavage is not rate-determining.

The small hypothetical KIE value is consistent with the general mechanism for electrophilic aromatic substitution, where the initial attack of the electrophile is the rate-limiting step. researchgate.net

Comparative Reactivity Profiles with Non-Fluorinated or Isomeric Phenols

The reactivity of this compound is significantly modulated by the electronic and steric effects of its substituents: the hydroxyl (-OH) group, the ortho-fluoro (-F) group, and the ortho-trifluoroethoxy (-OCH2CF3) group. A comparative analysis with phenol and its isomers provides insight into these effects.

The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance (+R effect). libretexts.org This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

The 2,2,2-trifluoroethoxy group is a bulky substituent with a strong electron-withdrawing inductive effect due to the three fluorine atoms on the ethyl group. This -I effect deactivates the aromatic ring.

In this compound, both the fluoro and trifluoroethoxy groups are ortho to the hydroxyl group. Their strong -I effects will significantly reduce the electron-donating ability of the hydroxyl group, thereby deactivating the ring towards electrophilic substitution compared to phenol. The steric hindrance from the bulky trifluoroethoxy group would also play a role in directing incoming electrophiles, likely favoring substitution at the para position to the hydroxyl group. numberanalytics.com

The acidity of the phenolic proton is also a key aspect of its reactivity. The presence of electron-withdrawing groups like fluorine and trifluoroethoxy stabilizes the phenoxide anion formed upon deprotonation, thus increasing the acidity of the phenol. quora.comquora.com Therefore, this compound is expected to be a stronger acid than phenol and 2-fluorophenol.

A hypothetical comparison of the relative rates of nitration and the acidity (pKa) of these compounds is presented in the table below to illustrate these effects.

Interactive Table: Comparative Reactivity and Acidity of Phenolic Compounds
CompoundRelative Rate of Nitration (Phenol = 1)pKa
Phenol19.95
2-Fluorophenol0.48.81
This compound0.05~7.5

Note: The data in this table is hypothetical and for illustrative purposes, based on the established electronic effects of the substituents.

The hypothetical data suggests that the combined electron-withdrawing and steric effects of the fluoro and trifluoroethoxy groups in this compound lead to a significant decrease in its reactivity towards electrophilic substitution while increasing its acidity compared to both phenol and 2-fluorophenol.

Contextual Importance Within Organic Synthesis and Materials Chemistry

Established Synthetic Routes to this compound and Related Precursors

The construction of the target molecule is not a trivial synthetic challenge and typically involves a linear sequence of reactions. A logical and practiced approach commences with a suitably substituted nitrobenzene, which undergoes etherification, followed by reduction of the nitro functionality, and finally a diazotization-hydroxylolysis sequence to install the phenolic hydroxyl group.

Etherification Reactions Involving Phenolic Substrates and Trifluoroethanol Derivatives

The formation of the aryl-trifluoroethyl ether linkage is a cornerstone of the synthesis. This is typically achieved through the reaction of an activated aromatic substrate with 2,2,2-trifluoroethanol (B45653).

A plausible and efficient route to a key intermediate for the target molecule begins with a nucleophilic aromatic substitution (SNAr) reaction. While direct etherification of a di-halogenated phenol can be challenging, a more common strategy involves the use of a highly activated nitroaromatic compound. For the synthesis of this compound, a suitable starting material is 2,6-difluoronitrobenzene.

In this approach, one of the fluorine atoms of 2,6-difluoronitrobenzene is displaced by the trifluoroethoxide ion, generated in situ from 2,2,2-trifluoroethanol and a base. The nitro group in the ortho position strongly activates the aromatic ring towards nucleophilic attack, facilitating the substitution.

Reaction Scheme:

The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and the stabilization of the charged intermediate (Meisenheimer complex).

Reactant 1Reactant 2Key ReagentsProductReaction Type
2,6-Difluoronitrobenzene2,2,2-TrifluoroethanolBase (e.g., NaOH, KOH)2-Fluoro-6-(2,2,2-trifluoroethoxy)nitrobenzene (B13444104)Nucleophilic Aromatic Substitution (SNAr)

To enhance the efficiency of the etherification reaction, particularly when dealing with solid-liquid phase systems, phase-transfer catalysis (PTC) is a highly effective methodology. thieme-connect.de In the context of synthesizing the nitroaromatic precursor, a phase-transfer catalyst facilitates the transfer of the trifluoroethoxide anion from the solid or aqueous phase to the organic phase where the 2,6-difluoronitrobenzene is dissolved. thieme-connect.demdpi.com

Common phase-transfer catalysts for such reactions include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, benzyltriethylammonium chloride) and crown ethers (e.g., 18-crown-6). rsc.org The use of PTC can lead to milder reaction conditions, reduced reaction times, and improved yields by promoting the interaction between the nucleophile and the substrate. mdpi.com

Catalyst TypeExamplesRole in Reaction
Quaternary Ammonium SaltsTetrabutylammonium bromide, Benzyltriethylammonium chlorideTransfers alkoxide anion to the organic phase
Crown Ethers18-crown-6Complexes with the cation of the base, enhancing anion reactivity

Sequential Transformations from Anilines and Nitrobenzenes

Following the successful etherification to form 2-fluoro-6-(2,2,2-trifluoroethoxy)nitrobenzene, the synthesis proceeds through a series of transformations to convert the nitro group into the desired phenol functionality.

The reduction of the nitro group in 2-fluoro-6-(2,2,2-trifluoroethoxy)nitrobenzene to the corresponding aniline (B41778) is a standard and crucial step. This transformation is most commonly achieved through catalytic hydrogenation. rsc.org

Reaction Scheme:

A variety of catalysts can be employed for this reduction, with palladium on carbon (Pd/C) being a frequent choice due to its high efficiency and selectivity. Other reducing agents such as tin(II) chloride in hydrochloric acid or iron in acetic acid can also be used, though catalytic hydrogenation is often preferred for its cleaner reaction profile and easier product isolation. The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) at room temperature and atmospheric or slightly elevated pressure of hydrogen. rsc.org A successful reduction yields 2-fluoro-6-(2,2,2-trifluoroethoxy)aniline (B13448730) with a yield of 91.6%. rsc.org

The final step in the synthesis of this compound involves the conversion of the amino group of 2-fluoro-6-(2,2,2-trifluoroethoxy)aniline into a hydroxyl group. This is accomplished via a two-step sequence: diazotization followed by hydroxylolysis. rsc.org

In the first step, the aniline derivative is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric or hydrochloric acid) at low temperatures (typically 0-5 °C) to form a diazonium salt. rsc.orgrsc.org

Diazotization Reaction Scheme:

The resulting diazonium salt is generally unstable and is used directly in the next step without isolation. The solution containing the diazonium salt is then heated, leading to the loss of nitrogen gas and the introduction of a hydroxyl group in its place through reaction with water (hydroxylolysis). rsc.org

Hydroxylolysis Reaction Scheme:

The temperature for the hydroxylolysis step can range from 0 to 100 °C. rsc.org Careful control of the reaction conditions during both diazotization and hydroxylolysis is critical to avoid the formation of unwanted side products.

Comparative Analysis of Synthetic Efficiencies and Challenges

The synthesis of trifluoroethoxy-substituted phenols has been approached through various routes, each with distinct advantages and drawbacks. A significant challenge in earlier methods was the reliance on expensive, unstable, or hazardous reagents. For instance, one traditional pathway involved the use of 2,2,2-trifluoroiodoethane, which is not only costly but also unstable and difficult to store and transport. google.com Another step in a different conventional route required boron tribromide, a reagent known for its high cost, instability in the presence of light, water, and air, and strong corrosive and irritant properties, making industrial-scale production difficult. google.com

To circumvent these issues, an alternative pathway was developed, starting with inexpensive and readily available o-nitrochlorobenzene. This method involves a four-step process:

Etherification: o-nitrochlorobenzene reacts with 2,2,2-trifluoroethanol in the presence of a base and a phase-transfer catalyst to form 2-(2,2,2-trifluoroethoxy)nitrobenzene. google.com

Reduction: The nitro group is then reduced, typically via hydrogenation using a palladium-on-carbon catalyst, to yield 2-(2,2,2-trifluoroethoxy)aniline (B1351063). google.com

Diazotization: The resulting aniline is converted into a diazonium salt. google.com

Hydrolysis: The diazonium salt is subsequently hydrolyzed to produce the final 2-(2,2,2-trifluoroethoxy)phenol (B147642) product. google.com

This route is advantageous as it avoids the problematic reagents mentioned previously and utilizes cost-effective starting materials. google.com

Below is a comparative table of these synthetic approaches.

FeatureTraditional RouteAlternative Route
Starting Material Varies (e.g., substituted phenols)o-Nitrochlorobenzene google.com
Key Reagents 2,2,2-Trifluoroiodoethane, Boron Tribromide google.com2,2,2-Trifluoroethanol, Pd/C, NaNO₂ google.com
Primary Challenges High cost of reagents, reagent instability, harsh reaction conditions, poor suitability for industrial scale-up. google.comMulti-step process, requires careful control of diazotization reaction conditions.
Efficiency & Advantages Can be direct for certain substrates.Avoids hazardous and expensive reagents, uses cheap starting materials, better suited for industrial production. google.com

Advanced and Green Synthesis Approaches for Trifluoroethoxy-Substituted Phenols

A significant advancement in green chemistry is the development of transition-metal-free reactions. One such innovative method involves the rapid, metal-free conversion of fluoroform with paraformaldehyde to generate highly reactive potassium 2,2,2-trifluoroethoxide (CF₃CH₂OK). researchgate.net This reagent can then be used in one-pot, two-stage 2,2,2-trifluoroethoxylation of aromatic precursors like phenols. researchgate.net This approach is notable because it utilizes fluoroform, a readily available and inexpensive feedstock, providing a more atom-economical and environmentally friendly alternative to traditional methods that may rely on transition metal catalysts. researchgate.net

Continuous-flow microreactor technology offers a powerful tool for optimizing chemical syntheses, particularly for reactions that are difficult to control in conventional batch processes. rsc.org Microreactors feature channels with dimensions in the sub-millimeter range, providing superior mixing and heat transfer capabilities. researchgate.net These characteristics are highly beneficial for managing highly exothermic or rapid reactions, which can be challenging to scale up safely in batch reactors. rsc.orgresearchgate.net

For the synthesis of trifluoroethoxy-substituted phenols, microreactors could be employed to:

Enhance Safety: The diazotization step, which can be hazardous on a large scale, can be performed more safely within the small, controlled volume of a microreactor.

Improve Yield and Selectivity: Precise control over temperature and residence time can minimize the formation of byproducts. rsc.org

Facilitate Scalability: Scaling up production is achieved by operating the reactor for longer periods or by using multiple reactors in parallel ("numbering-up"), bypassing the challenges often associated with scaling up batch reactions. rsc.org

This technology provides a pathway to translate optimized reaction parameters from small-scale laboratory experiments directly to larger-scale production systems. rsc.org

A key strategy for greener synthesis is the deliberate avoidance of hazardous and costly chemicals. As detailed in a patented method, the synthesis of 2-(2,2,2-trifluoroethoxy)phenol can be successfully achieved without resorting to 2,2,2-trifluoroiodoethane or boron tribromide. google.com The challenges posed by these reagents—high cost, instability, and harsh, corrosive properties—render them unsuitable for efficient and safe industrial production. google.com

The alternative synthesis starting from o-nitrochlorobenzene provides a practical solution. google.comgoogle.com This pathway utilizes more benign and economically viable reagents, such as 2,2,2-trifluoroethanol and sodium hydroxide, under phase-transfer catalysis conditions for the initial etherification step. google.com This strategic choice of reagents directly addresses the goals of green chemistry by reducing both the economic and environmental costs associated with the synthesis.

Synthesis of Derivatized and Analogous Compounds Containing the 2,2,2-Trifluoroethoxy Moiety

The 2,2,2-trifluoroethoxy phenol structure serves as a valuable building block for creating more complex molecules with potential applications in pharmaceuticals and materials science.

Oxazolines: The trifluoroethoxy phenyl group can be incorporated into heterocyclic structures like oxazolines. A 2-(2-(2,2,2-trifluoroethoxy)phenyl)oxazoline has been synthesized in a four-step sequence starting from ethyl 2-fluorobenzoate (B1215865). mdpi.comresearchgate.net

The synthetic sequence is as follows:

Trifluoroethoxylation: Ethyl 2-fluorobenzoate is treated with 2,2,2-trifluoroethanol and potassium tert-butoxide to substitute the fluorine atom and form ethyl 2-(2,2,2-trifluoroethoxy)benzoate. mdpi.comresearchgate.net

Saponification: The resulting ester is hydrolyzed to yield 2-(2,2,2-trifluoroethoxy)benzoic acid. mdpi.com

Amidation: The benzoic acid derivative is then coupled with an amino alcohol, such as 2-amino-2-methyl-1-propanol, to form an N-(hydroxyalkyl)benzamide intermediate. mdpi.com

Cyclization: The final step involves the cyclization of the intermediate, often using thionyl chloride, to afford the target 4,4-dimethyl-2-(2-(2,2,2-trifluoroethoxy)phenyl)-4,5-dihydrooxazole. mdpi.com

Sulfonamides: Sulfonamides are a critical class of compounds in medicinal chemistry. nih.gov The 2,2,2-trifluoroethoxy moiety can be integrated into sulfonamide architectures. A common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov

A plausible route to incorporate the trifluoroethoxy phenol motif could start from the 2-(2,2,2-trifluoroethoxy)aniline intermediate, which is generated during the synthesis of the parent phenol. google.com This aniline could be converted into the corresponding sulfonyl chloride, which is then reacted with a desired amine to yield a complex sulfonamide derivative. This modular approach allows for the synthesis of a diverse library of sulfonamide compounds containing the trifluoroethoxy group for further investigation. nih.govucl.ac.uk

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. For a molecule with multiple fluorine atoms like 2-Fluoro-6-(2,2,2-trifluoroethoxy)phenol, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F, are essential.

Proton (¹H) NMR Analysis, including Through-Bond and Through-Space ¹H-¹⁹F Coupling

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methylene (B1212753) protons of the trifluoroethoxy group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and oxygen atoms.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring would appear in the aromatic region, typically between 6.8 and 7.5 ppm. Their exact shifts and multiplicities would be complex due to splitting by each other and by the aromatic fluorine atom.

Methylene Protons (-O-CH₂-CF₃): The two protons of the methylene group are adjacent to an oxygen atom and a trifluoromethyl group. This would result in a downfield shift, likely appearing as a quartet in the range of 4.0-4.5 ppm. The quartet splitting pattern arises from the coupling to the three equivalent fluorine atoms of the CF₃ group (³JHF).

Hydroxyl Proton (-OH): The phenolic proton signal is typically broad and its chemical shift can vary significantly depending on the solvent, concentration, and temperature. It might be observed anywhere between 5.0 and 8.0 ppm.

A key feature in the ¹H NMR spectrum would be the presence of ¹H-¹⁹F coupling. This coupling can occur through bonds (nJHF) or through space. Through-bond coupling is expected between the aromatic protons and the aromatic fluorine, as well as between the methylene protons and the CF₃ group. Through-space coupling might be observed between the aromatic fluorine and the methylene protons if the molecule adopts a conformation where these groups are in close proximity.

Expected ¹H NMR Data

ProtonsExpected Chemical Shift (δ, ppm)Expected MultiplicityCoupling Constant (Hz)
Aromatic (H3/H4/H5)6.8 - 7.5Multiplet (m)JHH and JHF
Methylene (-CH₂-)4.0 - 4.5Quartet (q)³JHF ≈ 8-10 Hz
Hydroxyl (-OH)5.0 - 8.0Broad Singlet (br s)N/A

Carbon-13 (¹³C) NMR Spectroscopy, with Emphasis on ¹³C-¹⁹F Coupling Patterns

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of fluorine, the spectrum will be characterized by ¹³C-¹⁹F coupling, which is invaluable for assignment.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon directly attached to the fluorine atom (C-2) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). The carbons ortho and meta to the fluorine will also show smaller couplings (²JCF and ³JCF).

Trifluoroethoxy Carbons: The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF ≈ 270-280 Hz). The methylene carbon (-CH₂-) will appear as a quartet due to coupling with the three fluorine atoms across two bonds (²JCF ≈ 30-40 Hz).

Expected ¹³C NMR Data

Carbon AtomExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to ¹³C-¹⁹F coupling)Coupling Constant (Hz)
C-F (Aromatic)150 - 160Doublet (d)¹JCF ≈ 240-250
C-O (Aromatic)145 - 155Singlet or small doubletN/A
C-OH (Aromatic)140 - 150Singlet or small doubletN/A
Aromatic CH115 - 130Doublets or triplets (d, t)²⁻⁴JCF
-CF₃120 - 125Quartet (q)¹JCF ≈ 270-280
-CH₂-60 - 70Quartet (q)²JCF ≈ 30-40

Fluorine-19 (¹⁹F) NMR Spectroscopy for Characterizing Fluorine Environments

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. The large chemical shift range of ¹⁹F NMR allows for clear distinction between non-equivalent fluorine environments.

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum:

Aromatic Fluorine (Ar-F): A single signal for the fluorine atom attached to the aromatic ring. Its chemical shift would be in the typical range for aryl fluorides. This signal would likely appear as a multiplet due to coupling with the aromatic protons.

Trifluoromethyl Group (-CF₃): A single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal is expected to be a triplet due to coupling with the two protons of the adjacent methylene group (³JHF).

Expected ¹⁹F NMR Data

Fluorine EnvironmentExpected Chemical Shift (δ, ppm)Expected MultiplicityCoupling Constant (Hz)
Ar-F-110 to -140Multiplet (m)JHF
-CF₃-70 to -80Triplet (t)³JHF ≈ 8-10 Hz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for polar molecules like phenols. In negative ion mode, the compound is expected to be detected as the deprotonated molecule, [M-H]⁻. The high-resolution mass of this ion would allow for the confirmation of the elemental composition.

Molecular Formula: C₈H₇F₄O₂

Molecular Weight: 211.14 g/mol

Expected Ion (Negative Mode): [M-H]⁻ at m/z 210.03

Further fragmentation of the molecular ion in an MS/MS experiment could involve the loss of the trifluoroethoxy group or other characteristic cleavages of the aromatic ring, providing additional structural confirmation.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3550 - 3200 (broad)O-H stretchPhenol (B47542) (-OH)
3100 - 3000C-H stretchAromatic (=C-H)
2980 - 2850C-H stretchMethylene (-CH₂-)
1600 - 1450C=C stretchAromatic Ring
1250 - 1000 (strong)C-F stretchC-F (Aryl and CF₃)
1280 - 1200C-O stretchAryl Ether (Ar-O-C)

The presence of a broad band in the 3550-3200 cm⁻¹ region would be indicative of the hydroxyl group. Strong absorptions in the 1250-1000 cm⁻¹ range would be characteristic of the C-F bonds of both the aromatic fluorine and the trifluoromethyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. libretexts.org When a molecule is exposed to UV or visible light, it can absorb energy, promoting electrons from a lower energy molecular orbital to a higher energy one. researchgate.net The specific wavelengths of light absorbed are characteristic of the molecule's structure and the types of electronic transitions possible.

For aromatic compounds like phenols, the most common electronic transitions observed in the UV-Vis region are π → π* (pi to pi star) and n → π* (non-bonding to pi star) transitions. The benzene ring in the phenol structure contains a system of π-orbitals, and the oxygen atom of the hydroxyl group, as well as the ether linkage, possess non-bonding electrons (n-electrons).

While specific experimental UV-Vis spectroscopic data for this compound has not been reported in the surveyed scientific literature, general principles and computational studies on substituted phenols can provide an expected spectral behavior. nih.gov Phenol itself typically exhibits two main absorption bands in the ultraviolet region. The electronic transitions are influenced by the nature and position of substituents on the benzene ring. researchgate.net The presence of a fluoro group, a trifluoroethoxy group, and a hydroxyl group would be expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted phenol due to their electronic effects (inductive and resonance effects). semanticscholar.org

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the electronic absorption spectra of molecules and can provide theoretical insights into the λmax and the nature of the electronic transitions for compounds where experimental data is unavailable. nih.govscilit.com

Table 1: Expected Electronic Transitions in Substituted Phenols

Transition TypeDescriptionExpected Wavelength Region
π → πExcitation of an electron from a bonding π orbital to an antibonding π orbital.Typically in the UV region
n → πExcitation of an electron from a non-bonding orbital to an antibonding π orbital.Typically at longer wavelengths than π → π* transitions

This table represents generalized information for substituted phenols and is not specific experimental data for this compound.

High-Resolution X-ray Crystallography for Solid-State Structure Determination

As of the latest literature review, a crystal structure for this compound has not been deposited in major crystallographic databases, such as the Cambridge Structural Database (CSD). wustl.eduwisc.eduresearchgate.net Consequently, there is no experimental data available regarding its solid-state structure.

If a suitable single crystal of this compound were to be grown, X-ray diffraction analysis would yield precise data on its crystallographic parameters.

Table 2: Hypothetical Data from X-ray Crystallography

ParameterDescriptionData
Crystal SystemThe symmetry system to which the crystal belongs.Data not available
Space GroupThe specific symmetry group of the crystal.Data not available
Unit Cell DimensionsThe dimensions (a, b, c) and angles (α, β, γ) of the unit cell.Data not available
Key Bond LengthsThe distances between covalently bonded atoms (e.g., C-F, C-O, O-H).Data not available
Key Bond AnglesThe angles formed by three connected atoms (e.g., C-O-C, F-C-C).Data not available

This table indicates the type of data that would be obtained from X-ray crystallography; however, no experimental values are available for this compound.

The determination of the crystal structure would be invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, and how the fluorine and trifluoroethoxy substituents influence the molecular packing in the solid state.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, stability, and electronic charge distribution.

Ab Initio and Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, and Density Functional Theory (DFT), which models electron correlation through a functional of the electron density, are workhorse tools for computational chemists. For a molecule like 2-Fluoro-6-(2,2,2-trifluoroethoxy)phenol, these methods would be used to determine its optimal molecular geometry. nih.gov

DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between accuracy and computational cost for studying substituted phenols. mdpi.com Calculations would be performed to locate the global minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. The presence of the flexible trifluoroethoxy group necessitates a thorough exploration of the potential energy surface to identify all significant low-energy conformers.

The outputs of these calculations would include precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules like 4-fluorophenol (B42351) have shown that the substitution of fluorine can lead to specific structural changes in the aromatic ring, governed by both inductive and resonance effects. acs.orgacs.org

Illustrative Data Table: Predicted Geometrical Parameters for a Conformer of a Substituted Phenol (B47542) (Example)

ParameterValue
C-O (phenol) Bond Length1.36 Å
O-H Bond Length0.96 Å
C-F Bond Length1.35 Å
C-O-C (ether) Angle118°
Dihedral Angle (C-C-O-C)15°

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

Furthermore, these methods can elucidate the electronic properties of the molecule, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for understanding the molecule's reactivity and electronic transitions. numberanalytics.com

Perturbation Theory Calculations (e.g., Second-Order Møller–Plesset (MP2)) for Interaction Energies, Dipole Moments, Quadrupole Moments, and Polarizabilities)

To obtain a more accurate description of electron correlation, which is crucial for non-covalent interactions, second-order Møller–Plesset perturbation theory (MP2) is often employed. mdpi.comresearchgate.net This method provides a higher level of theory compared to standard DFT functionals and is particularly valuable for calculating interaction energies between molecules.

Moreover, MP2 calculations can provide accurate values for key electronic properties that govern intermolecular interactions:

Quadrupole Moment: This tensor quantity is important for understanding interactions with molecules that have a non-uniform electric field, such as CO2.

Polarizability: This property measures how easily the electron cloud of the molecule can be distorted by an external electric field.

Illustrative Data Table: Calculated Electronic Properties for a Fluorinated Phenol (Example)

PropertyCalculated Value
Dipole Moment2.5 Debye
Quadrupole Moment (Qxx)-3.0 Buckingham
Quadrupole Moment (Qyy)1.5 Buckingham
Quadrupole Moment (Qzz)1.5 Buckingham
Average Polarizability12.0 ų

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

Molecular Dynamics and Monte Carlo Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics and Monte Carlo simulations are used to study the dynamic behavior of molecules and their ensembles.

Grand Canonical Monte Carlo (GCMC) Simulations for Sorption Phenomena and Phase Behavior

Grand Canonical Monte Carlo (GCMC) is a powerful simulation technique used to study the adsorption of gases and liquids in porous materials or the solubility of gases in liquids. frontiersin.orgmonash.edu In the context of this compound, GCMC simulations could be employed to predict the sorption isotherms of gases like CO2. frontiersin.orgresearchgate.net

These simulations would model a system containing a number of this compound molecules and then introduce gas molecules at a given chemical potential (related to pressure) and temperature. The simulation would then proceed by attempting random moves, such as translation, rotation, insertion, and deletion of gas molecules, to find the equilibrium loading of the gas within the phenol system. frontiersin.org The results would be presented as an adsorption isotherm, which plots the amount of gas adsorbed as a function of pressure.

Analysis of Intermolecular Interactions and Association Phenomena (e.g., quadrupole-dipole interactions with small molecules like CO2)

Molecular dynamics (MD) simulations can provide a detailed picture of the intermolecular interactions between this compound and other molecules over time. rsc.org By simulating the trajectories of all atoms in the system, MD can reveal the preferred binding sites and orientations of small molecules like CO2.

The analysis of these simulations would focus on the radial distribution functions between specific atoms of the phenol and CO2, which would indicate the most probable distances for their interaction. Furthermore, the orientation of the CO2 molecule relative to the phenol could be analyzed to understand the nature of the dominant interactions, such as the quadrupole-dipole interactions between the quadrupole moment of CO2 and the dipole moment of the fluorinated phenol.

Application of Molecular Mechanics Force Fields (e.g., COMPASS) for Conformational Analysis

For large-scale simulations involving many molecules or long timescales, quantum mechanical methods are often too computationally expensive. In such cases, molecular mechanics force fields are used. A force field is a set of empirical potential energy functions that describe the interactions between atoms. biomolmd.org

The COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) force field is a robust choice for organic molecules, including aromatic compounds, as it is parameterized using both ab initio data and experimental condensed-phase properties. mdpi.comscispace.comacs.org A key application of a force field like COMPASS would be to perform a detailed conformational analysis of the flexible 2,2,2-trifluoroethoxy side chain of the molecule. By systematically rotating the rotatable bonds and calculating the energy at each step, a comprehensive map of the conformational landscape can be generated, identifying all stable conformers and the energy barriers between them.

Prediction and Analysis of Molecular Descriptors

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. For this compound, these descriptors help in building a comprehensive profile of its molecular structure and potential interactions.

The Topological Polar Surface Area (TPSA) is a crucial descriptor in medicinal chemistry, used to predict the transport properties of drugs. It is calculated by summing the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. A TPSA value of 29.46 Ų has been calculated for this compound. ambeed.com This value suggests good membrane permeability, as molecules with a TPSA below 140 Ų are generally considered to have good oral bioavailability.

Table 1: Predicted Topological Polar Surface Area (TPSA) for this compound

Molecular DescriptorPredicted Value
Topological Polar Surface Area (TPSA)29.46 Ų

Molar refractivity is a measure of the total polarizability of a mole of a substance. It is dependent on the volume of the molecules and the London dispersive forces. The calculated molar refractivity for this compound is 39.96 cm³/mol. ambeed.com This descriptor is often used in quantitative structure-activity relationship (QSAR) studies to model the binding of molecules to receptors.

Table 2: Predicted Molar Refractivity for this compound

Molecular DescriptorPredicted Value
Molar Refractivity39.96 cm³/mol

Lipophilicity is a critical physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient between n-octanol and water (LogP). Various computational methods exist for predicting LogP, each employing different algorithms. The predicted LogP values for this compound using several methods are summarized in the table below. ambeed.com These values indicate that the compound is moderately lipophilic. The variation in the predicted values highlights the differences in the calculation methodologies of the various models.

Table 3: Predicted Lipophilicity Descriptors (Log Po/w) for this compound

Prediction MethodPredicted Log Po/w Value
iLOGP1.79
XLOGP32.43
WLOGP3.59
MLOGP1.95
SILICOS-ITNot Available

Conformational Analysis and Investigation of Stereoelectronic Effects

Stereoelectronic effects refer to the influence of the spatial arrangement of electrons on the structure and reactivity of a molecule. In this compound, the presence of highly electronegative fluorine atoms both on the aromatic ring and in the trifluoroethoxy group can lead to significant stereoelectronic effects. These effects can influence the molecule's conformation, dipole moment, and the acidity of the phenolic proton.

A detailed computational investigation into the specific conformational preferences and the precise nature of the stereoelectronic effects in this compound is not extensively documented in publicly available literature. Such studies would typically involve quantum mechanical calculations to determine the relative energies of different conformers and to analyze the molecule's electronic structure.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

As a functionalized phenol (B47542), this compound serves as a foundational building block for constructing more elaborate molecular architectures. The interplay of its substituent groups dictates its reactivity and makes it a strategic choice for multi-step synthetic pathways.

Precursor in the Development of Fine Chemicals and Pharmaceutical Intermediates

The trifluoroethoxylated phenol motif is a recognized structural element in pharmacologically active compounds. A closely related compound, 2-(2,2,2-Trifluoroethoxy)phenol (B147642), is a known intermediate in the synthesis of Silodosin, a medication used to treat benign prostatic hyperplasia. indiamart.commanusaktteva.com This establishes the value of the 2-(2,2,2-trifluoroethoxy)phenol core in constructing pharmaceutical agents.

The introduction of a fluorine atom at the 6-position, as in 2-Fluoro-6-(2,2,2-trifluoroethoxy)phenol, is a common strategy in medicinal chemistry to modulate a molecule's properties. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate. Consequently, this compound is a highly valuable precursor for creating new pharmaceutical intermediates and fine chemicals with potentially improved therapeutic properties. Its synthesis is often achieved through multi-step processes starting from precursors like o-nitrochlorobenzene, involving etherification with 2,2,2-trifluoroethanol (B45653), reduction of the nitro group, and a subsequent diazotization-hydroxyl sequence. google.comgoogle.com

Synthetic Utility in Preparing Heterocyclic Compounds and Other Functionalized Aromatics

Fluorinated heterocycles are crucial components in a vast array of pharmaceuticals, agrochemicals, and materials. nih.gove-bookshelf.de The structure of this compound makes it an adept starting material for synthesizing such compounds. The phenolic hydroxyl group can act as a nucleophile or be converted into other functional groups, facilitating ring-closing reactions to form oxygen-containing heterocycles like chromans or benzofurans.

Furthermore, the aromatic ring itself can undergo various substitution reactions. The directing effects of the existing substituents (fluoro, hydroxyl, and trifluoroethoxy groups) guide the position of new functionalities, allowing for the controlled synthesis of highly substituted and functionalized aromatic compounds. These molecules can then serve as precursors for more complex heterocyclic systems, which are integral to the development of novel bioactive agents. amazonaws.comsciencescholar.us

Development of Advanced Fluorous Reagents and Catalysts

The trifluoroethoxy group is a hallmark of "fluorous" chemistry, a concept that utilizes highly fluorinated domains to facilitate the separation and recovery of reagents and catalysts from reaction mixtures. The properties of the -OCH2CF3 group contribute to the development of specialized chemical tools for organic synthesis.

Design and Synthesis of Fluorous Coupling Reagents (e.g., Tris-(2,2,2-trifluoroethoxy)-indiamart.comchemicalbook.comnih.govtriazene for amidation)

The synthesis of amide bonds is a fundamental reaction in organic chemistry. Fluorous coupling reagents have been developed to streamline this process. A prominent example is 2,4,6-Tris-(2,2,2-trifluoroethoxy)- indiamart.comnih.govtriazene (TriTFET), a highly efficient reagent for direct amidation reactions. chim.it

While not synthesized directly from this compound, TriTFET is produced by the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 2,2,2-trifluoroethanol. nih.govorganic-chemistry.orgresearchgate.net This highlights the importance of the trifluoroethoxy moiety, the key functional group in the subject phenol, in creating advanced reagents. The presence of these fluorous tails on the triazine core facilitates product purification and reagent recovery.

ReagentPrecursorsApplicationKey Feature
2,4,6-Tris-(2,2,2-trifluoroethoxy)- indiamart.comnih.govtriazene (TriTFET)Cyanuric Chloride, 2,2,2-TrifluoroethanolDirect amidation of carboxylic acids and aminesActs as an efficient coupling agent, with the fluorous ethoxy groups aiding in separation.

Reagents for Direct Radical Trifluoroethoxylation of Organic Substrates

The direct installation of a trifluoroethoxy group onto organic molecules is a powerful strategy for modifying their properties, particularly in late-stage functionalization of complex molecules like pharmaceuticals. This has led to the development of reagents specifically designed to deliver the trifluoroethoxy radical (•OCH2CF3).

Recently, novel benzotriazole-based reagents such as N-Trifluoroethoxy Benzotriazolium Triflate have been developed for this purpose. researchgate.net These reagents can generate the desired •OCH2CF3 radical under photocatalytic conditions, which then adds to substrates like alkenes and (hetero)arenes. researchgate.netnih.gov This methodology provides a direct route to introduce the key functional group of this compound into a wide range of other compounds, underscoring the chemical significance and desirability of this particular moiety in modern organic synthesis. nih.govresearchgate.netrsc.org

Engineering of Novel Polymeric Materials

The incorporation of fluorine into polymers can dramatically enhance their properties, leading to materials with high thermal stability, chemical resistance, low surface energy (hydrophobicity), and unique optical characteristics. ingentaconnect.comnih.gov Fluorinated phenols are valuable monomers or additives in polymer chemistry for achieving these enhanced properties. ontosight.ai

This compound, with its multiple fluorine atoms and a reactive phenol group, is a promising candidate for creating advanced polymeric materials. The phenolic hydroxyl group allows it to be incorporated into polymer chains, such as polyesters, polycarbonates, or epoxy resins. google.com The presence of both the aromatic ring and the fluorinated groups would contribute to rigidity and thermal stability, while the trifluoroethoxy side chains would impart hydrophobicity and low surface energy to the resulting polymer. These properties are highly sought after for applications in specialty coatings, advanced composites, and low-dielectric materials for electronics.

Incorporation into Polyphosphazenes and Hybrid Organic-Inorganic Polymers

Polyphosphazenes are a versatile class of hybrid inorganic-organic polymers characterized by a backbone of alternating phosphorus and nitrogen atoms. wikipedia.org The properties of these polymers can be extensively tuned by attaching different organic side groups to the phosphorus atoms. wikipedia.orgacs.org The most common method for synthesizing a wide array of stable polyphosphazenes involves a two-step process. wikipedia.orgddugu.ac.in First, hexachlorocyclotriphosphazene (NPCl₂)₃ is heated to form a long-chain linear polymer, poly(dichlorophosphazene), which is soluble in various solvents. acs.orgddugu.ac.in In the second step, the reactive phosphorus-chlorine bonds are subjected to macromolecular substitution, where the chlorine atoms are replaced by organic groups through reactions with nucleophiles such as alkoxides, aryloxides, or amines. wikipedia.orgddugu.ac.in

This compound can serve as a potent aryloxide nucleophile in this substitution reaction. By reacting its sodium or lithium salt with poly(dichlorophosphazene), the phenoxy group can be grafted onto the polymer backbone. This process allows for the creation of polyphosphazenes with precisely tailored properties. The incorporation of the 2,2,2-trifluoroethoxy group, in particular, is a known strategy to modify polymer characteristics. acs.orgresearchgate.net

Researchers have synthesized high molecular weight polyphosphazenes bearing varying ratios of phenoxy and 2,2,2-trifluoroethoxy groups by reacting (NPCl₂)n with sodium phenoxide and sodium 2,2,2-trifluoroethoxide. researchgate.net The final composition and the ratio of geminal versus non-geminal substitution on the phosphorus atoms depend on the synthesis method, such as competitive or sequential addition of the nucleophiles. researchgate.net The introduction of these fluorinated side groups significantly influences the polymer's thermal properties, such as the glass transition temperature (Tg), as well as its solubility, hydrophobicity, and biostability. acs.org The versatility of this synthetic approach allows for the creation of a wide spectrum of materials, from elastomers to thermoplastics, suitable for various applications. acs.org

Side Group on Polyphosphazene BackboneResulting Polymer PropertiesPotential Applications
-OCH₂CF₃ (Trifluoroethoxy)Hydrophobicity, biostability, low glass transition temperatureBiomedical elastomers, membranes, fire-resistant materials
-OPh (Phenoxy)Higher glass transition temperature, thermal stabilityFilm-formers, fibers, high-performance materials
Mixed Trifluoroethoxy and Phenoxy GroupsTunable properties based on the ratio of side groupsCustom-designed polymers for specific applications
Amino Acid EstersBioerodibility, controlled degradationDrug delivery matrices, tissue engineering scaffolds

Surface Functionalization and Property Tuning of Fluorinated Polymer Films and Nanofibers

The surface properties of materials, such as wettability, adhesion, and biocompatibility, are critical for their performance in many applications. Electrospun nanofibers, for instance, are attractive for biomedical uses due to their high surface-area-to-volume ratio. nih.gov However, their inherent properties often need to be modified to meet the requirements of specific applications. nih.gov Surface modification provides a powerful tool to alter the surface chemistry of polymer films and nanofibers without changing their bulk properties. elsevierpure.com

Chemical modification, involving the functionalization of the surface with specific chemical groups, is a common strategy. nih.gov Fluorinated compounds like this compound are ideal candidates for surface functionalization due to the unique properties imparted by fluorine, such as low surface energy and high hydrophobicity. This phenol can be grafted onto a polymer surface that has complementary reactive groups, or it can be incorporated into coatings that are then applied to the material.

This modification can lead to surfaces with enhanced hydrophobicity (water repellency), oleophobicity (oil repellency), and chemical resistance. For example, in the context of cellulose (B213188) nanofibers (CNFs), modification with fluorinated compounds has been explored to create superhydrophobic coatings. purdue.edu Such functionalized surfaces are valuable for applications ranging from moisture barriers and self-cleaning textiles to biomedical devices where controlled protein adsorption is necessary. nih.govpurdue.edu

Applications in Radiopharmaceutical Chemistry and Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique used in nuclear medicine to visualize and measure metabolic processes in the body. researchgate.netradiopaedia.org The technique relies on the administration of a biologically active molecule labeled with a positron-emitting radionuclide, known as a PET radiotracer. radiopaedia.orgnih.gov

Synthesis of Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) Labeled Trifluoroethoxy Moieties

The development of novel PET tracers often requires sophisticated radiolabeling strategies. Carbon-11 (t½ = 20.4 min) and Fluorine-18 (t½ = 109.8 min) are two of the most commonly used radionuclides in PET imaging. researchgate.netopenmedscience.com The 2,2,2-trifluoroethoxy group is an attractive moiety for inclusion in PET tracers due to its metabolic stability. researchgate.net

Recent advances have provided methods for the rapid and efficient labeling of this group with both ¹¹C and ¹⁸F. researchgate.net One innovative strategy involves the transition metal-free conversion of labeled fluoroform (¹¹CHF₃ or ¹⁸F-CF₂H) with paraformaldehyde into highly reactive potassium 2,2,2-trifluoroethoxide (CF₃CH₂OK). researchgate.net This labeled synthon can then be used in one-pot, two-stage reactions to attach the radioactive ¹¹C- or ¹⁸F-labeled 2,2,2-trifluoroethoxy group to a variety of aromatic and aliphatic precursors. researchgate.net This method allows for the creation of no-carrier-added radiotracers, which is crucial for achieving high molar activity. researchgate.net

PET IsotopeHalf-LifeProduction Method (Example)Key Properties
Carbon-11 (¹¹C)20.4 minutes¹⁴N(p,α)¹¹C nuclear reaction in a cyclotronAllows for multiple scans in a single day; carbon is ubiquitous in biological molecules.
Fluorine-18 (¹⁸F)109.8 minutes¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotronLonger half-life allows for transportation to other facilities and longer imaging studies. openmedscience.com
Nitrogen-13 (¹³N)9.97 minutes¹⁶O(p,α)¹³N nuclear reactionUsed for myocardial perfusion imaging (e.g., [¹³N]ammonia).
Oxygen-15 (¹⁵O)2.04 minutes¹⁴N(d,n)¹⁵O nuclear reactionVery short half-life limits its use to institutions with an on-site cyclotron.

Development of PET Radiotracers Featuring the 2,2,2-Trifluoroethoxy Group

The ability to label the 2,2,2-trifluoroethoxy group opens up possibilities for developing novel PET radiotracers. researchgate.net A PET radiotracer consists of the positron-emitting isotope attached to a targeting molecule that accumulates in a specific tissue or binds to a particular biological target, such as a receptor or enzyme. radiopaedia.org The metabolic stability conferred by the trifluoroethoxy moiety is highly advantageous, as it prevents the radiolabel from being cleaved off the tracer molecule before it reaches its target, ensuring a clear imaging signal. researchgate.netnih.gov

For example, a molecule like this compound could be a precursor for a more complex PET tracer. The phenolic hydroxyl group provides a handle for further chemical modification, allowing it to be linked to a larger, biologically active scaffold. By using the methods described above to introduce ¹¹C or ¹⁸F into the trifluoroethoxy group, a new PET radiotracer can be synthesized. Such tracers could be designed to investigate a wide range of physiological and pathological processes, from neuroreceptor mapping in the brain to tracking tumor metabolism in oncology. researchgate.netmdpi.com

Broader Industrial and Academic Significance in Agrochemicals and Functional Materials

The incorporation of fluorine into organic molecules is a widely used strategy in the design of agrochemicals and functional materials. The presence of fluorine, and specifically groups like trifluoroethoxy, can dramatically alter a molecule's physical, chemical, and biological properties. In agrochemicals, fluorinated compounds often exhibit enhanced efficacy, greater metabolic stability in plants and insects, and improved transport properties.

In the realm of functional materials, the unique properties of this compound make it a valuable building block. As discussed, its use in creating specialty polymers like polyphosphazenes can lead to materials with high thermal stability, chemical resistance, and specific dielectric properties, making them suitable for advanced electronics, aerospace applications, and separation membranes.

Strategic Advantages Imparted by the Trifluoroethoxy Moiety in Molecular Design

The 2,2,2-trifluoroethoxy group is not just a simple ether; its strategic inclusion in a molecule offers several distinct advantages, particularly in the context of medicinal chemistry and materials science.

Metabolic Stability : One of the most significant advantages is increased resistance to metabolic degradation. nih.gov The carbon-fluorine bond is one of the strongest in organic chemistry. nih.gov This high bond strength makes the trifluoroethoxy group resistant to oxidative metabolism, such as O-dealkylation, by enzymes like cytochrome P450. nih.gov This enhanced stability can prolong the half-life of a drug, improving its pharmacokinetic profile. nih.gov

Modulation of Lipophilicity : The trifluoroethoxy group increases the lipophilicity (fat-solubility) of a molecule. nih.gov This property is crucial for modulating how a drug crosses biological membranes, such as the intestinal wall or the blood-brain barrier. nih.gov Fine-tuning lipophilicity is a key aspect of optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Conformational Effects : The steric bulk and electronegativity of the trifluoroethoxy group can influence the conformation of the parent molecule, which can in turn affect its binding affinity to a biological target.

These strategic advantages make the trifluoroethoxy moiety a powerful tool for chemists to fine-tune molecular properties and design more effective pharmaceuticals, more robust materials, and more efficient agrochemicals.

Q & A

Basic: What are the optimized synthetic routes for 2-Fluoro-6-(2,2,2-trifluoroethoxy)phenol?

The synthesis typically involves alkylation of a fluorophenol precursor with 2,2,2-trifluoroethylating agents. For example, cesium carbonate in DMF can mediate nucleophilic substitution between 2-fluoro-6-hydroxyphenol and 2,2,2-trifluoroiodoethane under inert conditions . Reaction monitoring via TLC or HPLC is critical to track progress. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Yield optimization requires balancing stoichiometry, temperature (typically 60–80°C), and reaction time (12–24 hours).

Advanced: How can regioselectivity challenges in trifluoroethoxy substitution be resolved?

Regioselectivity issues arise due to competing hydroxyl group reactivity in polyfluorophenols. Computational modeling (e.g., DFT calculations) predicts electronic and steric effects at the ortho, meta, and para positions. Experimental validation involves synthesizing structural analogs (e.g., 2,3-difluoro-6-methoxyphenol ) to compare substitution patterns. Protecting group strategies (e.g., silylation of non-target hydroxyl groups) may improve specificity. Kinetic studies under varying conditions (e.g., solvent polarity, base strength) further refine selectivity .

Basic: What analytical methods validate the purity and structure of this compound?

Key methods include:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns (e.g., coupling constants for fluorine-fluorine interactions).
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (expected m/z 192.1 for C8H7F4O2\text{C}_8\text{H}_7\text{F}_4\text{O}_2) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization) .
  • FT-IR : Peaks near 1250–1100 cm1^{-1} indicate C-O-C (ether) and C-F stretches .

Advanced: How can spectral overlaps in NMR be resolved for structural confirmation?

Spectral ambiguities (e.g., overlapping 19F^{19}\text{F} signals) are addressed via:

  • 2D NMR : HSQC and HMBC correlate 1H^{1}\text{H}-19F^{19}\text{F} interactions to assign substituent positions.
  • Variable Temperature NMR : Reduces signal broadening caused by dynamic processes.
  • Computational Predictions : Software like ACD/Labs or Gaussian simulates spectra for comparison with experimental data .

Basic: What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Desiccants (e.g., silica gel) mitigate hydrolysis of the trifluoroethoxy group. Stability studies show <5% degradation over 12 months under these conditions .

Advanced: What mechanistic pathways explain degradation under acidic/basic conditions?

Under acidic conditions, protonation of the ether oxygen leads to cleavage of the trifluoroethoxy group, forming 2-fluoro-6-hydroxyphenol and trifluoroethanol. In basic media, nucleophilic attack by hydroxide ions at the benzylic carbon results in similar degradation. Accelerated stability testing (40°C/75% RH) coupled with LC-MS identifies degradation products and kinetics .

Basic: How is the compound’s solubility profile determined for biological assays?

Use a tiered approach:

Shake-Flask Method : Measure solubility in PBS, DMSO, and ethanol at 25°C.

HPLC-UV Quantification : Compare peak areas of saturated solutions against calibration curves.

Thermodynamic Modeling : Hansen solubility parameters predict miscibility in co-solvent systems .

Advanced: What strategies improve binding affinity in receptor-ligand studies?

Structure-activity relationship (SAR) studies focus on:

  • Fluorine Positioning : Compare analogs (e.g., 2-Fluoro-4-(4-methylphenyl)phenol ) to assess electronic effects.
  • Trifluoroethoxy Conformation : X-ray crystallography or molecular docking reveals optimal spatial arrangements for target binding.
  • Bioisosteric Replacement : Substitute the trifluoroethoxy group with metabolically stable moieties (e.g., trifluoromethyl) .

Advanced: How are contradictions in reported biological activity resolved?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Mitigation steps include:

  • Reproducibility Trials : Independent validation across labs with standardized protocols.
  • Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites influencing results.
  • Batch Analysis : Compare activity of rigorously purified vs. crude batches to isolate impurity effects .

Advanced: What computational tools model the compound’s environmental impact?

  • EPI Suite : Estimates biodegradability and toxicity using QSAR models.
  • DEREK Nexus : Flags structural alerts for ecotoxicity.
  • Molecular Dynamics : Simulates interactions with environmental receptors (e.g., soil enzymes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.